Piperidin-4-yl methanesulfonate hydrochloride
Overview
Description
Piperidin-4-yl methanesulfonate hydrochloride: is a chemical compound with the molecular formula C6H13NO3S·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Mechanism of Action
Target of Action
Piperidin-4-yl methanesulfonate hydrochloride is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . They are among the most important synthetic fragments for designing drugs . .
Mode of Action
Piperidine derivatives have been shown to have a wide range of biological activities . For instance, N-(piperidin-4-yl)benzamide derivatives have been found to activate hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions .
Biochemical Pathways
For instance, N-(piperidin-4-yl)benzamide derivatives have been found to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Result of Action
Piperidine derivatives have been shown to have a wide range of biological activities . For instance, N-(piperidin-4-yl)benzamide derivatives have been found to show significant inhibitory bioactivity in HepG2 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidin-4-yl methanesulfonate hydrochloride typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Piperidin-4-yl methanesulfonate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidinones or reduction to form piperidines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include substituted piperidines with various functional groups depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include piperidinones and reduced piperidines.
Scientific Research Applications
Chemistry: Piperidin-4-yl methanesulfonate hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, it is used to study the effects of piperidine derivatives on cellular processes.
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials. Its reactivity makes it a valuable building block for various chemical processes .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidin-4-yl methanol: A derivative with a hydroxyl group at the 4-position.
Piperidin-4-yl acetate: A derivative with an acetate group at the 4-position.
Uniqueness: Piperidin-4-yl methanesulfonate hydrochloride is unique due to the presence of the methanesulfonate group, which imparts distinct reactivity and chemical properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
IUPAC Name |
piperidin-4-yl methanesulfonate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S.ClH/c1-11(8,9)10-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOUOLDAWUQSJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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